![molecular formula C13H17NO B3058006 (3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol CAS No. 871727-08-1](/img/structure/B3058006.png)
(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol
Übersicht
Beschreibung
“(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol” is a chemical compound with the molecular formula C13H17NO . It is a crucial pharmaceutical intermediate and a key raw material used in the synthesis of numerous drugs .
Synthesis Analysis
The synthesis of similar compounds, such as 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH), has been achieved through an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . This method has been developed to enable more efficient synthesis of 6,6-DMABH .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol” are not fully detailed in the available resources. The molecular weight is reported to be 203.28 .Wissenschaftliche Forschungsanwendungen
- 6,6-DMABH serves as a crucial component in several antiviral drugs, including boceprevir (a protease inhibitor for hepatitis C virus) and pf-07321332 (an oral medication used for COVID-19 treatment) .
- The innovative approach of intramolecular cyclopropanation using Ru (II) catalysis offers improved efficiency .
- Researchers have investigated stereoselective intramolecular cyclopropanation of alpha-diazoacetates via Co(II)-based metalloradical catalysis .
Antiviral Medications:
Drug Intermediates:
Heterocyclic Scaffolds:
Synthetic Methodology:
Metalloradical Catalysis:
Biological Targets:
Wirkmechanismus
Target of Action
The primary targets of (3-Benzyl-3-azabicyclo[31It is structurally similar to 6,6-dimethyl-3-azabicyclo[310]hexane (6,6-DMABH), which is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . These medications are known to target viral proteins, inhibiting their function and thus preventing the virus from replicating.
Mode of Action
For instance, boceprevir, a drug containing 6,6-DMABH, acts as a protease inhibitor for the hepatitis C virus .
Biochemical Pathways
For example, boceprevir and pf-07321332, which contain 6,6-DMABH, are known to interfere with the life cycle of viruses by inhibiting key viral proteins .
Result of Action
For instance, boceprevir and pf-07321332, which contain 6,6-DMABH, are known to inhibit the replication of viruses, thereby preventing the spread of infection .
Eigenschaften
IUPAC Name |
(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-9-13-11-7-14(8-12(11)13)6-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJRXNUMGKZPHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CO)CN1CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602307 | |
Record name | (3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol | |
CAS RN |
871727-08-1 | |
Record name | (3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.